4-(3-Fluorophenoxy)cyclohexan-1-amine hydrochloride
Overview
Description
4-(3-Fluorophenoxy)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H17ClFNO It is a derivative of cyclohexan-1-amine, where a fluorophenoxy group is attached to the cyclohexan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenoxy)cyclohexan-1-amine hydrochloride typically involves the following steps:
Fluorophenoxylation: The starting material, cyclohexan-1-amine, is reacted with 3-fluorophenol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the fluorophenoxy intermediate.
Hydrochloride Formation: The fluorophenoxy intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluorophenoxy)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the cyclohexan-1-amine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of ketones or aldehydes.
Reduction Products: Reduction can yield amines or alcohols.
Substitution Products: Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(3-Fluorophenoxy)cyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(3-Fluorophenoxy)cyclohexan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenoxy group can influence the binding affinity and selectivity of the compound towards certain receptors or enzymes. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
4-(4-Fluorophenoxy)cyclohexan-1-amine hydrochloride
2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride
4-(3-Fluorophenoxy)piperidine hydrochloride
Properties
IUPAC Name |
4-(3-fluorophenoxy)cyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11;/h1-3,8,10-11H,4-7,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEIVSBEPMVIOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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